molecular formula C20H29N3O3 B7141310 N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-propanoylpiperidine-2-carboxamide

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-propanoylpiperidine-2-carboxamide

Cat. No.: B7141310
M. Wt: 359.5 g/mol
InChI Key: CQFUOFYOBKPJLB-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-propanoylpiperidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-propanoylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-3-19(24)23-12-7-6-9-17(23)20(25)21-15-11-13-22(14-15)16-8-4-5-10-18(16)26-2/h4-5,8,10,15,17H,3,6-7,9,11-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFUOFYOBKPJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCCC1C(=O)NC2CCN(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-propanoylpiperidine-2-carboxamide typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common approach is to start with the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through the reaction of an amine with a suitable electrophile under controlled conditions. The piperidine ring can be synthesized similarly or through the reduction of a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This might include the use of automated synthesis equipment and optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-propanoylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-propanoylpiperidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-propanoylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and prolinol.

    Piperidine derivatives: Compounds such as piperidine-2-carboxylic acid and its esters.

    Methoxyphenyl derivatives: Compounds like 2-methoxyphenylacetic acid and its derivatives.

Uniqueness

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-1-propanoylpiperidine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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